molecular formula C10H22O3 B043568 1,2,10-Decanetriol CAS No. 91717-85-0

1,2,10-Decanetriol

Cat. No. B043568
CAS RN: 91717-85-0
M. Wt: 190.28 g/mol
InChI Key: RHINSRUDDXGHLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1,2,10-Decanetriol often involves complex reactions and methodologies. For instance, the thermolysis of certain lithium salt compounds can lead to the production of novel hydrocarbons, which are structurally related to 1,2,10-Decanetriol through their cyclic and polycyclic frameworks (Geluk & Boer, 1972). Moreover, the 1,3-dipolar cycloaddition reaction has been utilized to construct spiro[4.5]decane systems, illustrating a method that could be adapted for synthesizing 1,2,10-Decanetriol or its derivatives (Ong & Chien, 1996).

Molecular Structure Analysis

The molecular structure of compounds akin to 1,2,10-Decanetriol, such as certain bicyclic and polycyclic hydrocarbons, has been elucidated through advanced spectroscopy and X-ray diffraction analysis. These studies provide insights into the structural characteristics and potential reactivity of 1,2,10-Decanetriol (Dekaprilevich et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving compounds structurally related to 1,2,10-Decanetriol showcase a range of reactivities and properties. For example, the synthesis and reactions of strained hydrocarbons with inverted carbon atoms provide valuable information on the reactivity patterns that might be expected from 1,2,10-Decanetriol (Pincock et al., 1972). Additionally, the asymmetric allyl- and crotylboration reactions of borabicyclo[3.3.2]decanes highlight the chemical properties and potential synthetic applications of 1,2,10-Decanetriol derivatives (Burgos et al., 2005).

Physical Properties Analysis

The study of 1,10-decanediol, a compound closely related to 1,2,10-Decanetriol, provides insights into the physical properties such as phase transitions, melting points, and thermal stability, which are crucial for understanding the behavior of 1,2,10-Decanetriol under various conditions (Li et al., 1999).

Chemical Properties Analysis

Analyzing the chemical properties of compounds similar to 1,2,10-Decanetriol, such as their reactivity in synthesis reactions and the formation of derivatives, can provide a foundation for understanding the chemical behavior and potential applications of 1,2,10-Decanetriol. For example, the synthesis of decanediol derivatives modified with 1,10-decanediamine indicates how small modifications can impact the overall properties of the molecule, suggesting avenues for the functionalization of 1,2,10-Decanetriol (Gao et al., 2020).

Scientific Research Applications

  • Photooxidation of Diols : A study by Maldotti, Molinari, and Bigi (2008) demonstrated that 1,2,10-Decanetriol-bound silica can effectively photooxidize 1,3-butanediol and 1,4-pentanediol, achieving over 90% yield of 4-hydroxy-2-butanone and 4-hydroxypentanal, respectively (Maldotti, Molinari, & Bigi, 2008).

  • Controlled Drug Release : Sintzel, Merkli, Heller, Tabatabay, and Gurny (1997) found that 1,2,10-decanetriol can replace 1,2,6-hexanetriol in viscous poly(ortho-ester)s, making them less viscous and more hydrophobic, suitable for controlled drug release applications (Sintzel et al., 1997).

  • Dielectric Bistability : Duan, Zhang, and Zhou (2014) observed novel dielectric bistability and dielectric phase transition around 90°C in 1,10-bis(1-methylimidazolium)decane bis(maleonitriodithiolato)nickelate, suggesting a new strategy for designing dielectric bistable systems (Duan, Zhang, & Zhou, 2014).

  • Coordination Chemistry and Medicinal Applications : Guerriero, Peruzzini, and Gonsalvi (2018) modified 1,3,5-triaza-7-phosphatricyclo[3.3.1.1]decane (PTA) for applications in coordination chemistry, catalytic processes, 1D-3D materials, and as anticancer and antimicrobial agents in medicinal inorganic chemistry (Guerriero, Peruzzini, & Gonsalvi, 2018).

  • Phase Transition Study : Li, Tan, Meng, and Song (1999) investigated the solid-liquid phase transition of 1,10-decanediol, observing a transition between 331 and 354 K with specific temperature, enthalpy, and entropy values (Li, Tan, Meng, & Song, 1999).

  • Wastewater Treatment : Michelsen, Ruettimann, Hunter, and Sebba (1986) found that predispersed solvent extraction/flotation using decane was significantly more effective in removing ortho dichlorobenzene from wastewaters compared to straight solvent (Michelsen, Ruettimann, Hunter, & Sebba, 1986).

  • Insertion in Film Defect Sites : Fuchs and Weiss (2007) demonstrated that 1,10-decanedithiol could be inserted into film defect sites using decanethiolate self-assembled monolayers on Au111 (Fuchs & Weiss, 2007).

  • Micelle Microstructure Analysis : Varadaraj, Valint, Bock, Zushma, and Brons (1991) used pyrene, 1-decylpyrene, and 1,10-bis(1-pyrene)decane as fluorescence probes to differentiate the microstructure of micelles formed from linear and Guerbet surfactants (Varadaraj et al., 1991).

Safety And Hazards

The safety data sheet (SDS) for 1,2,10-Decanetriol can be found online3. However, the specific hazards associated with this compound are not mentioned in the search results.


Future Directions

The search results did not provide specific information on the future directions of 1,2,10-Decanetriol. This could be due to the fact that the compound might not have a specific application or its potential applications have not been studied yet.


Relevant Papers
Unfortunately, the search results did not provide any specific papers related to 1,2,10-Decanetriol. For more detailed information, it would be beneficial to conduct a more focused literature search on this compound.


properties

IUPAC Name

decane-1,2,10-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3/c11-8-6-4-2-1-3-5-7-10(13)9-12/h10-13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHINSRUDDXGHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCO)CCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371017
Record name 1,2,10-Decanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,10-Decanetriol

CAS RN

91717-85-0
Record name 1,2,10-Decanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9-Decen-1-ol (25.0 g, 160 mmol) was dissolved in a solution made up of t-butanol (100 ml), acetone (90 ml) and water (10 ml). To this solution was added trimethylamine-N-oxide (26.6 g, 240 mmol) and 2 ml of a solution of osmium tetroxide (500 mg) in t-butanol (25 ml). The resulting solution was stirred 20 hours under nitrogen then 10% sodium bisulfite was added (50 ml). The mixture was concentrated, then taken up in trichloromethane and washed 2 times with water, dried with Na2SO4 and concentrated to give 1,2,10-decanetriol as an oil. This material was used without further purification in preparation of the corresponding acetonide (of formula 21).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
26.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
500 mg
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
MB Sintzel, A Merkli, J Heller, C Tabatabay… - International journal of …, 1997 - Elsevier
Viscous poly(ortho-ester)s (POE), synthesised by a transesterification reaction between a substituted orthoacetate and a triol have been shown to be bioerodible polymers and are …
Number of citations: 14 www.sciencedirect.com
J Heller - Advanced drug delivery reviews, 2005 - Elsevier
Three families of poly(ortho esters) were investigated as a means of delivering 5-fluorouracil (5-FU), an antiproliferative agent used as an adjunct to glaucoma filtering surgery. Release …
Number of citations: 92 www.sciencedirect.com
S Blumberg, SF Martin - Organic Chemistry, 2021 - arkat-usa.org
K3Fe (CN) 6 and NaIO4 serve as catalytic co-oxidants for osmium-catalyzed dihydroxylations that are performed under near-neutral conditions with K2S2O8 as the stoichiometric …
Number of citations: 4 www.arkat-usa.org
A Zuend, C Marcolli, T Peter… - … Chemistry and Physics, 2010 - acp.copernicus.org
Semivolatile organic and inorganic aerosol species partition between the gas and aerosol particle phases to maintain thermodynamic equilibrium. Liquid-liquid phase separation into …
Number of citations: 173 acp.copernicus.org
MB Sintzel, J Heller, SY Ng, C Tabatabay… - Journal of controlled …, 1998 - Elsevier
Self-catalyzed poly(ortho esters) are a new variation of linear poly(ortho esters) prepared by the addition of diols to the diketene acetal 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5,5]…
Number of citations: 28 www.sciencedirect.com
B Wozniak, Y Li, S Tin, JG de Vries - Green Chemistry, 2018 - pubs.rsc.org
An efficient method for the catalytic deoxydehydration of renewable triols, including those obtained from 5-HMF, is described. The corresponding unsaturated alcohols were obtained in …
Number of citations: 28 pubs.rsc.org
IR LINDSTAD, P KÖLL… - Biochemical …, 1998 - portlandpress.com
The substrate specificity of sheep liver sorbitol dehydrogenase has been studied by steady-state kinetics over the range pH 7-10. Sorbitol dehydrogenase stereo-selectively catalyses …
Number of citations: 48 portlandpress.com
D Topping, M Barley, G McFiggans - Faraday Discussions, 2013 - pubs.rsc.org
A simple approach to calculate liquid–liquid phase separation has been developed based on the derivation of partitioning coefficients between multiple liquid phases and inclusion in a …
Number of citations: 27 pubs.rsc.org
S Einmahl, S Capancioni… - Advanced drug delivery …, 2001 - Elsevier
Poly(ortho esters) (POE) are hydrophobic and bioerodible polymers that have been investigated for pharmaceutical use since the early 1970s. Among the four described generations of …
Number of citations: 102 www.sciencedirect.com
FC Jentoft - Catalysis Science & Technology, 2022 - pubs.rsc.org
Deoxydehydration (DODH) is a transformation that converts a vicinal diol into an olefin with the help of a sacrificial reductant. The reaction has drawn interest in the past 25 years for its …
Number of citations: 6 pubs.rsc.org

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